

Application of (S)-Pyrrolidin-3-ylmethanol Hydrochloride in Drug Discovery

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Compound of Interest

Compound Name: (S)-Pyrrolidin-3-ylmethanol
hydrochloride

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Abstract

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in drug discovery, prized for its versatile synthetic utility and its presence in a variety of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It highlights the application of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, with a focus on the drug Trelagliptin. Additionally, it explores its potential use in the development of agents targeting the central nervous system (CNS), specifically as a scaffold for analogs of Vesamicol that target the vesicular acetylcholine transporter (VACHT). This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.^[1] Its three-dimensional structure allows for a thorough exploration of the pharmacophore space, which is crucial for designing selective and potent therapeutic agents.^{[2][3]} **(S)-Pyrrolidin-3-ylmethanol hydrochloride**, a chiral derivative, offers a synthetically accessible and versatile starting material for the creation of complex molecules with diverse

pharmacological activities.[4] This includes its role as a precursor in the synthesis of DPP-4 inhibitors and compounds targeting the central nervous system.[4][5]

Application in the Synthesis of DPP-4 Inhibitors: The Case of Trelagliptin

Dipeptidyl Peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. **(S)-Pyrrolidin-3-ylmethanol hydrochloride** serves as a crucial starting material for the synthesis of potent DPP-4 inhibitors like Trelagliptin.

Overview of Trelagliptin

Trelagliptin is a once-weekly oral DPP-4 inhibitor that provides sustained glycemic control in patients with type 2 diabetes.[6] Its efficacy is attributed to its potent and selective inhibition of the DPP-4 enzyme.[6]

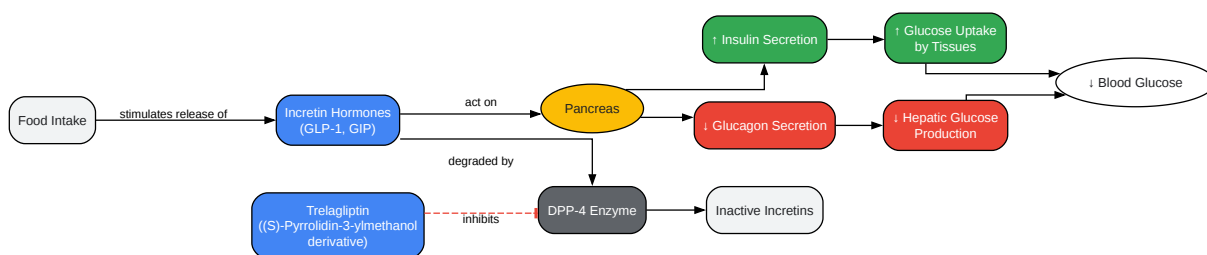
Quantitative Data: In Vitro Potency and Selectivity of Trelagliptin

The inhibitory activity of Trelagliptin against DPP-4 and its selectivity over other related proteases have been extensively characterized.

Compound	Target	IC50 (nM)	Selectivity vs. DPP-8	Selectivity vs. DPP-9	Source
Trelagliptin	Human DPP-4	4.2	>10,000-fold	>10,000-fold	[7]
Trelagliptin	Rat Plasma DPP-4	9.7	-	-	[7]
Trelagliptin	Dog Plasma DPP-4	6.2	-	-	[7]
Alogliptin	Human DPP-4	10	-	-	[7]
Sitagliptin	Human DPP-4	19	-	-	[7]

Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.



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Caption: DPP-4 Inhibition Pathway for Glucose Control.

Experimental Protocols

While many patented syntheses of Trelagliptin utilize intermediates like (R)-3-aminopiperidine, (S)-Pyrrolidin-3-ylmethanol can be a precursor to such key building blocks. A representative synthetic step involves the alkylation of a pyrrolidine derivative.



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Caption: General Synthetic Strategy for Trelagliptin.

Protocol: Synthesis of a Key Trelagliptin Intermediate

A common route to Trelagliptin involves the coupling of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile with a protected (R)-3-aminopiperidine derivative. The following is a generalized procedure based on patent literature.[5][8]

- **Step 1: Reaction Setup:** In a reaction vessel under a nitrogen atmosphere, dissolve 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile and (R)-3-(tert-butoxycarbonylamino)piperidine in a suitable organic solvent such as toluene or DMF.
- **Step 2: Addition of Base and Catalyst:** Add a base, for example, potassium carbonate, and a phase transfer catalyst like tetrabutylammonium bromide.
- **Step 3: Reaction:** Heat the mixture to a temperature between 80-100°C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
- **Step 4: Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the protected Trelagliptin.

- Step 5: Deprotection: The Boc-protecting group is removed by treating the purified product with an acid, such as trifluoroacetic acid or hydrochloric acid in a suitable solvent, to yield Trelagliptin.

This protocol is a standard method to determine the inhibitory potency of compounds against the DPP-4 enzyme.

- Materials:
 - Recombinant human DPP-4 enzyme
 - DPP-4 substrate (e.g., Gly-Pro-AMC)
 - Assay buffer (e.g., Tris-HCl, pH 7.5)
 - Test compound ((S)-Pyrrolidin-3-ylmethanol derivative) and reference inhibitor (e.g., Trelagliptin)
 - 96-well black microplate
 - Fluorescence plate reader
- Procedure:
 - Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
 - In the wells of the 96-well plate, add 25 μ L of the assay buffer (for blank), 25 μ L of the reference inhibitor, and 25 μ L of the test compound dilutions.
 - Add 25 μ L of the DPP-4 enzyme solution to all wells except the blank.
 - Incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding 50 μ L of the DPP-4 substrate solution to all wells.

- Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) at regular intervals for 30-60 minutes in a kinetic mode.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
- Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
- Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application in Central Nervous System (CNS) Drug Discovery

The pyrrolidine scaffold is frequently found in compounds targeting the CNS.^{[2][3]} **(S)-Pyrrolidin-3-ylmethanol hydrochloride** can be utilized in the synthesis of novel CNS-active agents, such as analogs of Vesamicol, which target the vesicular acetylcholine transporter (VACHT).^[4]

Vesicular Acetylcholine Transporter (VACHT) as a Target

VACHT is responsible for the uptake of acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission. Dysregulation of this process is implicated in neurodegenerative diseases like Alzheimer's disease.^[9] Developing ligands that bind to VACHT is therefore of significant interest for both therapeutic and diagnostic (e.g., PET imaging) purposes.^[7]

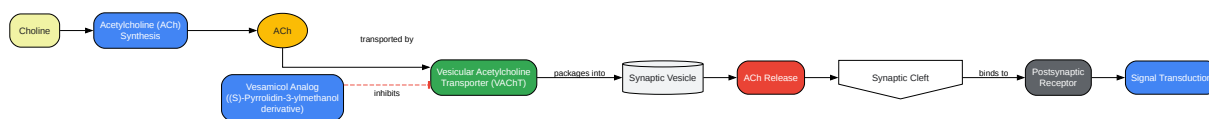
Quantitative Data: Binding Affinities of Vesamicol Analogs

The binding affinities of various Vesamicol analogs for VACHT and sigma receptors (which can be off-targets) have been determined.

Compound	Target	Ki (nM)	Selectivity (VACHT vs. $\sigma 1$)	Source
(-)-Vesamicol	VACHT	1.9	-	[10]
(-)-Benzovesamicol	VACHT	1.32	~20	[10]
OMDV	VACHT	7.2	~8	[11]

Signaling Pathway: Cholinergic Neurotransmission and VACHT

VACHT plays a crucial role in the presynaptic terminal of cholinergic neurons.

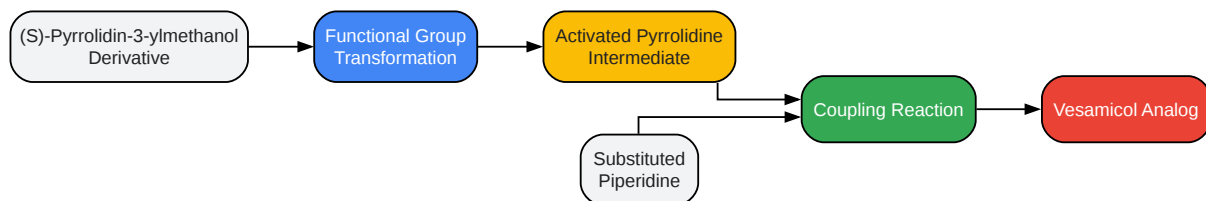


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Caption: Role of VACHT in Cholinergic Neurotransmission.

Experimental Protocols

The synthesis of Vesamicol analogs often involves the coupling of a substituted piperidine ring with a side chain that can be derived from (S)-Pyrrolidin-3-ylmethanol.



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Caption: Synthetic Approach for Vesamicol Analogs.

Protocol: Radioligand Binding Assay for VACHT

This protocol describes how to measure the binding of a test compound to VACHT using a radiolabeled ligand like [³H]vesamicol.[9]

- Materials:
 - Rat brain cortex homogenates (as a source of VACHT)
 - [³H]vesamicol (radioligand)
 - Assay buffer (e.g., 50 mM Gly-Gly buffer, pH 8.5)
 - Test compound (Vesamicol analog)
 - Non-specific binding control (e.g., high concentration of cold vesamicol)
 - Glass fiber filters
 - Scintillation cocktail and counter
- Procedure:
 - Prepare serial dilutions of the test compound.
 - In microcentrifuge tubes, add the assay buffer, the test compound at various concentrations, a fixed concentration of [³H]vesamicol, and the brain homogenate.
 - For determining non-specific binding, a separate set of tubes is prepared with a high concentration of unlabeled vesamicol instead of the test compound.
 - Incubate the tubes at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the percent inhibition of [^3H]vesamicol binding by the test compound at each concentration.
- Calculate the K_i value using the Cheng-Prusoff equation, based on the IC_{50} value obtained from the dose-response curve.

Conclusion

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a cornerstone chiral building block in the synthesis of high-value pharmaceutical agents. Its application in the development of the DPP-4 inhibitor Trelagliptin demonstrates its importance in creating drugs for metabolic diseases. Furthermore, its potential as a scaffold for CNS-active compounds, such as Vesamicol analogs targeting VACHT, highlights its broader utility in addressing complex neurological disorders. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pyrrolidine derivative.

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